

Carfentrazone-ethyl: A Technical Guide to Analytical Standards and Reference Materials

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Compound of Interest

Compound Name: Carfentrazone

Cat. No.: B104449

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This in-depth technical guide provides comprehensive information on **Carfentrazone-ethyl** analytical standards and reference materials. It includes a detailed overview of available standards, experimental protocols for its quantification, and a summary of its mode of action as a protoporphyrinogen oxidase inhibitor.

Core Data on Analytical Standards and Reference Materials

The selection of a suitable analytical standard is critical for accurate and reliable quantification of **Carfentrazone-ethyl** in various matrices. Several reputable suppliers offer a range of standards with differing specifications to meet diverse research and testing needs. The following table summarizes the key quantitative data for commercially available **Carfentrazone-ethyl** analytical standards and reference materials.

Supplier	Product Name/Type	Purity/Concentration	Format	CAS Number
Sigma-Aldrich	Carfentrazone-ethyl, PESTANAL®, analytical standard	Analytical Standard	Neat	128639-02-1
Sigma-Aldrich	Carfentrazone-ethyl, certified reference material, TraceCERT®	Certified Reference Material	Neat	128639-02-1
LGC Standards	Carfentrazone-ethyl	High Purity	Neat	128639-02-1
HPC Standards	Carfentrazone-ethyl Reference Material	High Purity	Not Specified	128639-02-1
AccuStandard	Carfentrazone-ethyl	1000 µg/mL in Acetonitrile	Solution	128639-02-1

Experimental Protocols for Carfentrazone-ethyl Analysis

Accurate determination of **Carfentrazone**-ethyl residues is essential for environmental monitoring, food safety, and research purposes. Both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Soil Samples

This protocol outlines a method for the determination of **Carfentrazone**-ethyl and its metabolites in soil.^{[1][2]}

1. Sample Extraction:

- Extract soil samples with a mixture of acetonitrile and water.
- Concentrate the extract using rotary evaporation to remove the organic solvent.
- Acidify the remaining aqueous sample.

2. Clean-up:

- Perform solid-phase extraction (SPE) for sample clean-up.
- Concentrate the cleaned extract.

3. Derivatization:

- Methylate the acid metabolites using diazomethane/ether followed by pyridine and acetic anhydride.[2]
- Concentrate the derivatized sample.

4. GC-MS Analysis:

- Column: Wide-bore capillary gas chromatographic column (e.g., OV-1701, 12 m x 0.53 mm i.d.).[3]
- Detector: Mass Selective Detector (MSD) or Electron Capture Detector (ECD).[2][3]
- Quantitation: Achieved using a capillary gas chromatograph coupled with a mass selective detector (GC/MSD).[2]

The limit of quantitation (LOQ) for this method is typically around 5 parts per billion (ppb), with a limit of detection (LOD) estimated at 1 ppb.[2]

High-Performance Liquid Chromatography (HPLC) Method for Various Matrices

An enantioselective HPLC method has been developed for the separation and determination of **Carfentrazone**-ethyl enantiomers in soil, water, and wheat.[4]

1. Sample Preparation:

- Utilize solid-phase extraction (SPE) for the enrichment and cleanup of samples.[4]

2. HPLC Analysis:

- Column: Amylose tris[(S)-alpha-methylbenzylcarbamate] (Chiralpak AS) column.[4]
- Mobile Phase: n-hexane/ethanol (98:2, v/v).[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV detection at 248 nm.[4]

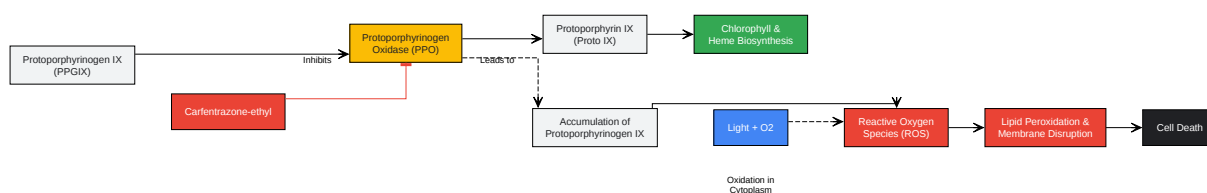
This method has demonstrated good accuracy and precision, with recoveries ranging from 85.8% to 106.7% and relative standard deviations (RSDr) between 4.2% and 9.8% for different matrices and concentration levels.[4] The limit of detection (LOD) was found to be 0.001 mg/kg in water and 0.015 mg/kg in soil and wheat, with a limit of quantitation (LOQ) of 0.0025 mg/kg in water and 0.05 mg/kg in soil and wheat for each enantiomer.[4]

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

Carfentrazone-ethyl is a potent herbicide belonging to the triazolinone chemical class.[5] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO or Protoporphyrinogen Oxidase). [6][7][8][9] This enzyme plays a crucial role in the chlorophyll and heme biosynthesis pathways in plants.

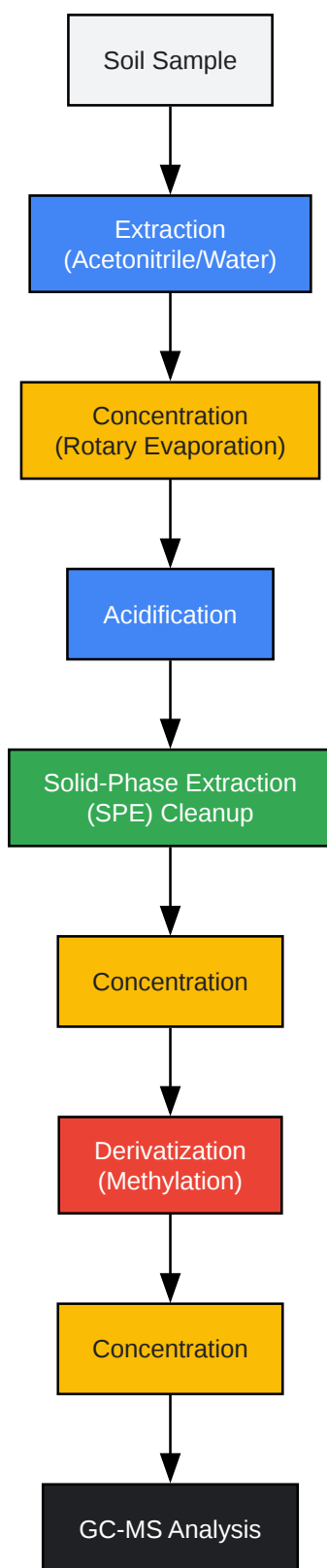
The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), in the cytoplasm.[10] In the presence of light and molecular oxygen, PPGIX is rapidly oxidized to protoporphyrin IX (Proto IX).[8] The resulting excess of Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen species. These reactive oxygen species cause lipid peroxidation and the disruption of cell membranes, leading to rapid cell

leakage, necrosis, and ultimately, the death of the plant.[7][8] This light-dependent and rapid herbicidal activity is characteristic of PPO inhibitors.



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Caption: Mechanism of action of **Carfentrazone-ethyl**.



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Caption: Experimental workflow for GC-MS analysis.

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